molecular formula C19H23ClN2O5S B11134310 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide

Cat. No.: B11134310
M. Wt: 426.9 g/mol
InChI Key: FOBVOMGEYYCLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups, including a piperidine ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the aromatic ring using reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the coupling of the piperidine and furan moieties, often through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like NaBH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the piperidine and furan rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide
  • 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(thiophen-2-YL)methyl]piperidine-3-carboxamide

Uniqueness

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the sulfonyl group also provides a unique set of properties that can be exploited in various applications.

Properties

Molecular Formula

C19H23ClN2O5S

Molecular Weight

426.9 g/mol

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H23ClN2O5S/c1-2-26-18-8-7-16(11-17(18)20)28(24,25)22-9-3-5-14(13-22)19(23)21-12-15-6-4-10-27-15/h4,6-8,10-11,14H,2-3,5,9,12-13H2,1H3,(H,21,23)

InChI Key

FOBVOMGEYYCLCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.